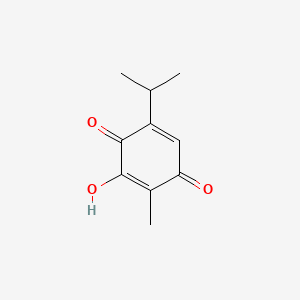
2,5-Cyclohexadiene-1,4-dione, 3-hydroxy-2-methyl-5-(1-methylethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Cyclohexadiene-1,4-dione, 3-hydroxy-2-methyl-5-(1-methylethyl)- is a chemical compound with a unique structure that includes a cyclohexadiene ring with hydroxy, methyl, and isopropyl substituents. This compound is part of the benzoquinone family, known for their diverse chemical properties and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Cyclohexadiene-1,4-dione, 3-hydroxy-2-methyl-5-(1-methylethyl)- typically involves the oxidation of corresponding phenolic precursors. Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide. The reaction conditions often require controlled temperatures and pH to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors to maintain consistent reaction conditions. The use of catalysts can enhance the efficiency and yield of the production process. Purification steps, such as recrystallization or chromatography, are employed to obtain high-purity products suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Cyclohexadiene-1,4-dione, 3-hydroxy-2-methyl-5-(1-methylethyl)- undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more highly oxidized quinones.
Reduction: Reduction reactions can convert the quinone to hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can introduce additional substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens, nitrating agents, and sulfonating agents under controlled temperatures and solvents.
Major Products Formed
Oxidation: Formation of more oxidized quinones.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Aplicaciones Científicas De Investigación
2,5-Cyclohexadiene-1,4-dione, 3-hydroxy-2-methyl-5-(1-methylethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and as an intermediate in chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of 2,5-Cyclohexadiene-1,4-dione, 3-hydroxy-2-methyl-5-(1-methylethyl)- involves its ability to undergo redox reactions, which can generate reactive oxygen species (ROS). These ROS can interact with cellular components, leading to oxidative stress and potential cytotoxic effects. The compound may also interact with specific molecular targets, such as enzymes involved in redox regulation, thereby modulating their activity and influencing cellular pathways.
Comparación Con Compuestos Similares
Similar Compounds
2,5-Cyclohexadiene-1,4-dione, 2,6-bis(1,1-dimethylethyl)-: Known for its stability and use in various chemical applications.
2,5-Cyclohexadiene-1,4-dione, 2-chloro-3-hydroxy-: Exhibits unique reactivity due to the presence of chloro and hydroxy substituents.
2,5-Dihydroxy-1,4-benzoquinone: Known for its strong redox properties and applications in biological systems.
Uniqueness
2,5-Cyclohexadiene-1,4-dione, 3-hydroxy-2-methyl-5-(1-methylethyl)- is unique due to its specific substituents, which confer distinct chemical and biological properties
Propiedades
Número CAS |
4586-58-7 |
|---|---|
Fórmula molecular |
C10H12O3 |
Peso molecular |
180.20 g/mol |
Nombre IUPAC |
3-hydroxy-2-methyl-5-propan-2-ylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C10H12O3/c1-5(2)7-4-8(11)6(3)9(12)10(7)13/h4-5,12H,1-3H3 |
Clave InChI |
RRCURFSOOOAWAW-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)C(=CC1=O)C(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



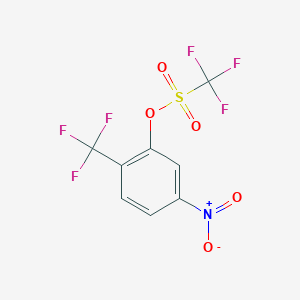
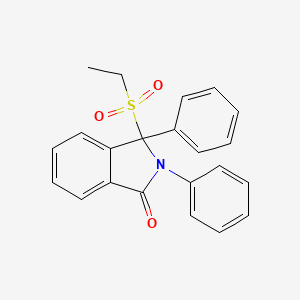
![1H-Pyrrolo[2,3-b]pyridine, 3-methyl-5-nitro-1-(phenylsulfonyl)-](/img/structure/B14165737.png)
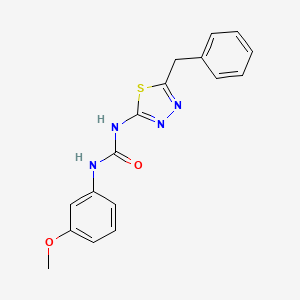

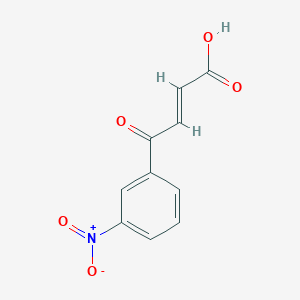

![1H-Pyrrolo[2,3-b]pyridine, 5-bromo-3-iodo-4-(trifluoromethyl)-](/img/structure/B14165767.png)
![Ethyl 2-amino-1-[4-[(3,4,5-trimethoxybenzoyl)amino]phenyl]pyrrolo[3,2-b]quinoxaline-3-carboxylate](/img/structure/B14165772.png)
![methyl 3-[(2,6-difluorobenzoyl)amino]-1H-indole-2-carboxylate](/img/structure/B14165793.png)
![5-Methoxy-2-([1,2,4]triazol-4-ylaminomethyl)-phenol](/img/structure/B14165798.png)

![2-[4-[4-(1,4-diphenyltetrazole-1,4-diium-2-yl)phenyl]phenyl]-1,4-diphenyltetrazole-1,4-diium;dichloride](/img/structure/B14165808.png)
